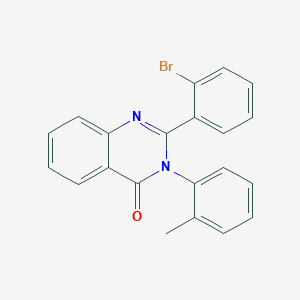

![molecular formula C22H16ClN5O2 B4622252 7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)

7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Overview

Description

The compound belongs to a class of compounds known for their complex heterocyclic structure, which includes various functional groups. This class of compounds is significant due to its potential applications in medicinal chemistry, due to their biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including condensation reactions, heterocyclization, and nucleophilic displacement. An example includes the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, followed by nucleophilic displacement and cyclocondensation with orthoesters (Davoodnia et al., 2008).

Molecular Structure Analysis

The molecular structure and geometrical parameters of similar compounds have been characterized using techniques such as X-ray diffraction, spectroscopy (1H NMR, 13C NMR, MS, and FT-IR), and compared with DFT calculations. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by X-ray single crystal diffraction and various spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving these compounds include chlorination, aminization, and microwave-assisted multicomponent synthesis. These reactions often lead to compounds with promising biological activities. For instance, an efficient microwave-assisted synthesis of triazolo[4,3-a]pyrimidine derivatives demonstrates the versatility of reactions involving these heterocyclic compounds (Divate & Dhongade-Desai, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of compounds in this class can vary significantly depending on their specific functional groups and structural characteristics. The analysis of these properties is crucial for their potential application in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are important for understanding the utility and versatility of these compounds. Organoiodine(III)-mediated synthesis demonstrates the chemical versatility of triazolo[4,3-c]pyrimidines as antibacterial agents, highlighting the significant chemical properties of these compounds (Kumar et al., 2009).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activity : A study focused on synthesizing triazolopyrimidines, including compounds similar to the specified chemical, demonstrating antimicrobial activities. These compounds were synthesized using the Biginelli protocol and evaluated for their effectiveness against various microbial strains. The study underscores the potential of triazolopyrimidines as antimicrobial agents (V. P. Gilava et al., 2020).

Antitumor Evaluation : Another research direction involves the synthesis of triazolopyrimidine derivatives to explore their antitumor activities. These derivatives, including structures akin to the specified compound, were evaluated against cancer cell lines, indicating their potential in antitumor therapy (Zeinab A. Muhammad et al., 2017).

Molecular Docking Studies : Some studies extend to molecular docking analyses, aiming to understand the interactions between triazolopyrimidines and biological targets. This approach helps in elucidating the mechanism of action and potential therapeutic applications of these compounds (S. Lahmidi et al., 2019).

Chemical Synthesis and Characterization

Novel Synthesis Approaches : Research on triazolopyrimidines includes innovative synthetic methods, offering efficient pathways to obtain these compounds. Studies detail the chemical reactions involved, providing insights into the versatility of triazolopyrimidines in chemical synthesis (A. Davoodnia et al., 2008).

Characterization and Spectroscopic Analysis : Comprehensive characterization forms a crucial part of triazolopyrimidine research, employing techniques like NMR, mass spectrometry, and X-ray diffraction. These methods ensure the accurate identification of synthesized compounds and their structural elucidation (E. A. Lashmanova et al., 2019).

properties

IUPAC Name |

11-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2/c1-30-16-8-6-14(7-9-16)20-25-22-24-12-17-19(28(22)26-20)10-11-27(21(17)29)13-15-4-2-3-5-18(15)23/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAQTELAGRTULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)

![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)

![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)

![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)

![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)

![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)

![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)

![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)